![molecular formula C49H78O19 B595502 Asperosaponin IV CAS No. 126778-93-6](/img/structure/B595502.png)
Asperosaponin IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperosaponin VI (ASP VI) is an active ingredient of Dipsacus asperoides, a traditional Chinese medicine . It has a wide range of biological and pharmacological activities . It has shown potential as an antidepressant and has beneficial effects on metabolic diseases such as bone loss, obesity, and atherosclerosis .
Synthesis Analysis
The biosynthesis of Asperosaponin VI in Dipsacus asperoides involves several pathways. Transcriptome analysis revealed that α-linolenic acid metabolism, jasmonic acid (JA) biosynthesis, JA signal transduction, sesquiterpenoid and triterpenoid biosynthesis, and terpenoid backbone biosynthesis were prominently enriched . The concentration of JA gradually increased, and genes involved in α-linolenic acid metabolism, JA biosynthesis, and triterpenoid biosynthesis were up-regulated during root development .Molecular Structure Analysis
Asperosaponin VI can spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization . This self-assembly mechanism of ASP VI in the gastrointestinal environment was elucidated using molecular dynamics simulation .Chemical Reactions Analysis
The formation of dynamic self-assembled nanomicelles of ASP VI in vivo was observed. Furthermore, it was found that NaTc-DOPC-VI-SAN significantly enhanced the Cmax and AUC0-t of ASP VI in vivo .Physical And Chemical Properties Analysis
Asperosaponin VI could form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization . This promoted the gastrointestinal absorption and permeability of ASP VI and increased its exposure in vivo, thus improving the biopharmacological characteristics of ASP VI .Aplicaciones Científicas De Investigación
Cardioprotection : A study by Jiang et al. (2012) investigated the cardioprotective effects of Asperosaponin X, a compound related to Asperosaponin IV, on myocardial ischemia and reperfusion injury. The study found that Asperosaponin X significantly reduced myocardial damage, suggesting a protective role in heart-related conditions through blocking inflammatory cascades via the HMGB1-dependent NF-κB signaling pathway (Jiang et al., 2012).
Osteogenesis : Ke et al. (2016) showed that Asperosaponin VI, another variant, promotes osteogenic differentiation in bone marrow stromal cells. This effect is mediated through the PI3K/AKT signaling pathway, indicating its potential utility in treating osteoporosis or aiding in bone regeneration (Ke et al., 2016).
Neuroprotection : Li et al. (2010) found that Asperosaponin VI offers significant protection against acute myocardial infarction in rats. This neuroprotective effect was attributed to its antioxidant properties and ability to prevent mitochondrial damage (Li et al., 2010).
Wound Healing : Wang et al. (2017) demonstrated that Asperosaponin VI promotes angiogenesis and accelerates wound healing. This is achieved by up-regulating the HIF-1α/VEGF signaling pathway, making it a potential therapeutic agent for wound healing applications (Wang et al., 2017).
Intervertebral Disc Degeneration : Niu et al. (2021) explored the role of Asperosaponin VI in promoting the differentiation of human mesenchymal stem cells into nucleus pulposus-like cells, suggesting its potential use in treating intervertebral disc degeneration (Niu et al., 2021).
Antidepressant Effects : Jiang et al. (2021) found that Asperosaponin VI ameliorates depressive-like behaviors in mice. The study indicates its potential as an antidepressant, possibly by inducing a neuroprotective microglial phenotype via the PPAR-γ pathway (Jiang et al., 2021).
Chronic Myocardial Infarction : Li et al. (2012) studied the effects of Asperosaponin VI on chronic myocardial infarction in rats. The compound improved cardiac function and reduced myocardial fibrosis, suggesting its utility in heart disease treatment (Li et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-5-acetyloxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O19/c1-23(52)64-27-20-63-41(37(58)34(27)55)67-31-11-12-45(4)29(46(31,5)22-51)10-13-48(7)30(45)9-8-24-25-18-44(2,3)14-16-49(25,17-15-47(24,48)6)43(61)68-42-39(60)36(57)33(54)28(66-42)21-62-40-38(59)35(56)32(53)26(19-50)65-40/h8,25-42,50-51,53-60H,9-22H2,1-7H3/t25-,26+,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,45-,46-,47+,48+,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSSSQCWMXORJ-BDZWXYPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)O)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperosaponin IV |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.